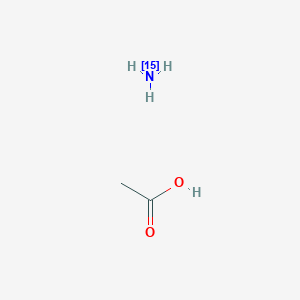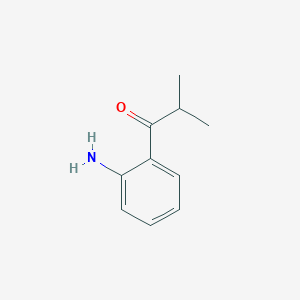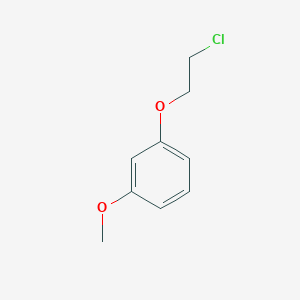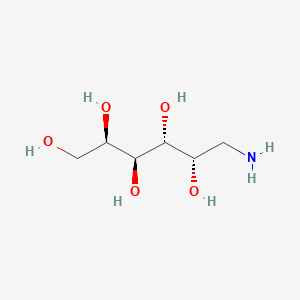
乙酸铵-15N
概述
描述
Ammonium-15N acetate is an inorganic compound composed of nitrogen and hydrogen, commonly used in scientific research. It is a stable, water-soluble white powder that is used in various biochemical and physiological studies. Ammonium-15N acetate is a nitrogen-15 labeled compound, meaning that it contains a stable isotope of nitrogen, which can be used to track the movement of nitrogen through biochemical pathways. This compound is used in a variety of applications, from determining the metabolic pathways of organisms to studying the effects of nitrogen on the environment.
科学研究应用
环境修复
乙酸铵用于受污染土壤的电渗透修复,特别是去除铜等重金属。在 Chen 等人(2011 年)的一项研究中,需要高浓度的乙酸铵来维持电渗流并提高从土壤中去除铜的效率 (Chen, Yang, Wu, & Ton, 2011)。
海洋氮循环研究
包括铵在内的 15N 标记化合物在海洋氮循环研究中至关重要。它们使研究人员能够追踪硝化、反硝化、厌氧氨氧化和固氮等复杂的氮转化。方法的进步,例如直接应用 15N 同位素,为海洋氮循环提供了新的见解 (Marchant, Mohr, & Kuypers, 2016)。
农业效率
Mousavi Shalmani 等人(2017 年)的研究探讨了 15N 标记的硫酸铵与硝化抑制剂对不同小麦基因型的影响。研究发现,具有较低歧视指数的基因型具有更大的铵吸收,从而提高作物产量和氮肥利用效率 (Mousavi Shalmani 等人,2017)。
了解生物体中的铵运输
Ariz 等人(2018 年)研究了天然氮同位素特征以了解活生物体中的铵运输。他们的研究提供了对铵运输过程中去质子化机制的见解,这对于各种生物体的生理过程至关重要 (Ariz 等人,2018)。
土壤中的氮循环
Liu 等人(2016 年)应用 15N 示踪技术来检查有机碳源对土壤氮循环的影响。该研究表明,不同的碳源如何控制土壤过程,例如将硝酸盐异化还原为铵 (Liu 等人,2016)。
农业中的肥料效率
Boschiero 等人(2018 年)评估了受不同氮形式影响的甘蔗中的 15N 回收率。研究得出的结论是,对铵吸收的偏好不一定导致更高的 15N 回收率,这挑战了肥料管理中的假设 (Boschiero, Mariano, & Trivelin, 2018)。
分析环境样品中的氮同位素
Liu 等人(2014 年)开发了一种化学方法,用于环境样品中铵的氮同位素分析。该方法允许确定铵中 15N 的天然丰度,这有利于各种生态和环境研究 (Liu, Fang, Tu, & Pan, 2014)。
安全和危害
Ammonium-15N Acetate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water .
Relevant Papers One relevant paper titled “Chemically oxidized biochar increases ammonium-15N recovery and phosphorus uptake in a grassland” was found . The paper discusses how soil amendment with biochar, including Ammonium-15N Acetate, can increase nutrient dynamics in the soil .
作用机制
Target of Action
Ammonium-15N acetate is a nitrogen-15 labeled reagent . It is primarily used as a catalyst, building block, or to analyze ammonium acetate in food additives or pharmaceutical applications .
Biochemical Pathways
Ammonium-15N acetate can be used to study various biochemical pathways involving nitrogen. For instance, it has been used in studies of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli . The 15N label allows researchers to track the movement of nitrogen through these pathways and understand the mechanisms of these reactions.
生化分析
Biochemical Properties
Ammonium-15N acetate plays a crucial role in various biochemical reactions. It is often used as a nitrogen source in metabolic studies, where it interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase. These enzymes are involved in the assimilation of ammonium into amino acids, which are essential building blocks of proteins. The interaction between ammonium-15N acetate and these enzymes facilitates the incorporation of the nitrogen-15 isotope into amino acids, allowing researchers to study nitrogen metabolism in detail .
Cellular Effects
Ammonium-15N acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae such as Chlorella vulgaris, ammonium-15N acetate has been shown to affect the synthesis of pigments, proteins, soluble sugars, and lipids. Low concentrations of ammonium-15N acetate promote protein synthesis, while higher concentrations can inhibit the synthesis of soluble sugars . These effects highlight the compound’s role in regulating cellular metabolism and its potential impact on cell function.
Molecular Mechanism
At the molecular level, ammonium-15N acetate exerts its effects through interactions with various biomolecules. It can act as a substrate for enzymes involved in nitrogen metabolism, leading to the incorporation of the nitrogen-15 isotope into metabolic intermediates and end products. This process allows researchers to study the dynamics of nitrogen assimilation and transformation within cells. Additionally, ammonium-15N acetate can influence gene expression by altering the availability of nitrogen, which is a key regulator of gene transcription in many organisms .
Temporal Effects in Laboratory Settings
The effects of ammonium-15N acetate can change over time in laboratory settings. Studies have shown that the stability and degradation of ammonium-15N acetate can impact its long-term effects on cellular function. For example, the compound’s stability in solution can affect its availability for uptake by cells, while its degradation products can influence cellular metabolism. Long-term studies have demonstrated that ammonium-15N acetate can have sustained effects on nitrogen metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of ammonium-15N acetate can vary with different dosages in animal models. Low doses of the compound are generally well-tolerated and can be used to study nitrogen metabolism without causing adverse effects. Higher doses can lead to toxic effects, including disruptions in nitrogen balance and metabolic disturbances. Studies have shown that there are threshold effects for ammonium-15N acetate, with higher doses leading to more pronounced changes in metabolic pathways and potential toxicity .
Metabolic Pathways
Ammonium-15N acetate is involved in several metabolic pathways, including the urea cycle and amino acid biosynthesis. It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the conversion of ammonium to urea. Additionally, ammonium-15N acetate can be incorporated into amino acids through the action of glutamine synthetase and glutamate dehydrogenase. These interactions highlight the compound’s role in nitrogen metabolism and its importance in studying metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, ammonium-15N acetate is transported and distributed through various mechanisms. It can be taken up by cells via ammonium transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Studies have shown that ammonium-15N acetate can accumulate in specific tissues, such as the liver and kidneys, where it plays a role in nitrogen metabolism .
Subcellular Localization
The subcellular localization of ammonium-15N acetate can influence its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions. Additionally, ammonium-15N acetate can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .
属性
IUPAC Name |
acetic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86451-35-6 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86451-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)
